Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Catalog No.
S3323986
CAS No.
331730-09-7
M.F
C24H40N2O5
M. Wt
436.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amin...

CAS Number

331730-09-7

Product Name

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1

InChI Key

QYEOQPFAYJEDFE-SBSPUUFOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is an organic compound with wide applications in various fields of research and industries. It is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of pain and inflammation. The purpose of this paper is to provide an informative and engaging summary of the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a white crystalline solid with a molecular formula of C22H31NO6. It is a derivative of diclofenac, a widely used NSAID. Diclofenac works by inhibiting the COX enzymes that produce prostaglandins, which are responsible for inflammation and pain. Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, on the other hand, acts as a prodrug that releases diclofenac after metabolic transformation in the body.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has a melting point range of 114-117°C and a boiling point of 599.3°C. It has a solubility of 1 mg/mL in water and a pKa value of 4.07. The compound is stable under normal conditions and reacts with strong oxidizing agents.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is synthesized by reacting diclofenac with tert-butoxycarbonyl chloride, followed by coupling with furan-2-ylmethanol and dicyclohexylamine. The final product is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
The analysis of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate in biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a prodrug that is converted into diclofenac in vivo. Diclofenac has anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has a similar efficacy and safety profile as diclofenac in various animal models.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has been found to be safe in acute and subacute toxicity studies in rats and beagle dogs. However, high doses of the compound have been associated with liver and kidney toxicity in animal models. Further studies are needed to determine the safety of the compound in human subjects.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has a wide range of applications in various fields of research and industries. It is used as a prodrug of diclofenac in preclinical and clinical studies of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and cancer. The compound is also used as a building block for the synthesis of other pharmaceuticals.
Currently, there is ongoing research on the efficacy and safety of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate as a prodrug of diclofenac in the treatment of pain and inflammation. Some studies have also investigated the potential of the compound as a therapeutic agent in cancer.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has potential implications in the fields of pharmaceuticals, biotechnology, and industries that require a high level of precision and accuracy in their processes. The compound is used as a building block for the synthesis of other drugs and is also an important tool in preclinical and clinical studies of inflammatory diseases.
One limitation of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is that it has not yet been extensively studied in human subjects. Further research is needed to determine the safety and efficacy of the compound at different doses and over longer periods of time.
for research on dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate include investigating its potential as a therapeutic agent in cancer and other diseases. There is also a need to develop more efficient and sustainable methods of synthesis and purification of the compound to make it more accessible for research and industrial purposes. Additionally, the use of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate in combination with other drugs or therapies should be explored to maximize its potential benefits.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a promising compound with a wide range of applications in various fields of research and industries. It is a prodrug of diclofenac that has been shown to have similar efficacy and safety profile in animal models. Ongoing studies are investigating the potential of the compound as a therapeutic agent in cancer and other diseases. While there are still limitations and areas for further research, the potential implications of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate make it an important tool for scientists and industry professionals alike.

Dates

Modify: 2023-08-19

Explore Compound Types